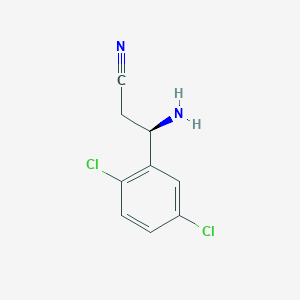

(3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile

Description

(3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile (CAS: 1270394-69-8) is a chiral nitrile-containing compound with the molecular formula C₉H₈Cl₂N₂ and a molecular weight of 215.08 g/mol . Its structure features a 2,5-dichlorophenyl group attached to a propanenitrile backbone, with an amino group at the stereogenic center (R-configuration). Key physicochemical properties include a predicted density of 1.340 g/cm³, boiling point of 366.3°C, and a pKa of 5.96, indicative of moderate basicity . The stereochemistry at the 3-position is critical, as enantiomeric forms often exhibit divergent biological activities in medicinal chemistry contexts.

Properties

Molecular Formula |

C9H8Cl2N2 |

|---|---|

Molecular Weight |

215.08 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2,5-dichlorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8Cl2N2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |

InChI Key |

IGPWVLBRVLHKDR-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)[C@@H](CC#N)N)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(CC#N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 2,5-dichlorobenzaldehyde.

Formation of Cyanohydrin: The aldehyde group is converted to a cyanohydrin using hydrogen cyanide in the presence of a base such as sodium hydroxide.

Reduction: The cyanohydrin is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.

Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods: In an industrial setting, the synthesis may involve more scalable methods such as:

Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

Catalytic Hydrogenation: Using a palladium or platinum catalyst to reduce the nitrile group to the amine.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using hydrogenation or lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, sulfuric acid.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products:

Oxidation: (3R)-3-Amino-3-(2,5-dinitrophenyl)propanenitrile.

Reduction: (3R)-3-Amino-3-(2,5-dichlorophenyl)propanamine.

Substitution: (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile.

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the development of chiral catalysts.

Biology:

- Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

- Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.

Industry:

- Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrile and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 2,5-Dichlorophenyl Moieties

The 2,5-dichlorophenyl group is a recurring pharmacophore in serine protease inhibitors, particularly for thrombin and Factor XIIa (FXIIa). Evidence from benzyltriazole derivatives demonstrates that this moiety is essential for binding to the S1 pocket of FXIIa, with removal leading to >10-fold loss in activity . Comparative data for key analogs are summarized below:

| Compound Name | Scaffold | Target Enzyme | IC₅₀ (μM) | Selectivity |

|---|---|---|---|---|

| (3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile | Propanenitrile | Not reported | N/A | N/A |

| 2,5-Dichlorobenzyltriazole derivatives | Benzyltriazole | FXIIa | 10–100 | Selective for FXIIa |

| Thrombin inhibitors (e.g., Dabigatran) | Benzamidine | Thrombin | 0.01–0.1 | Selective for thrombin |

Key Observations:

- The propanenitrile backbone in the target compound may offer distinct conformational flexibility compared to rigid triazole or benzamidine scaffolds.

- While direct IC₅₀ data for this compound are unavailable, structurally related triazole derivatives achieve FXIIa inhibition at ~10 μM after side-chain optimization .

Role of Stereochemistry

The R-configuration at the 3-position likely enhances target binding compared to the S-enantiomer or racemic mixtures. For example, in thrombin inhibitors, enantiomers with analogous stereochemistry exhibit >100-fold differences in potency.

Physicochemical Properties

However, the predicted boiling point (366.3°C) and density (1.340 g/cm³) suggest lower volatility and similar lipophilicity to triazole derivatives, which may influence pharmacokinetic profiles.

Biological Activity

(3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound possesses a propane backbone with an amino group, a dichlorophenyl moiety, and a nitrile group, contributing to its chemical reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and synthesis methods.

- Molecular Formula : C9H8Cl2N2

- Molecular Weight : 215.08 g/mol

- Functional Groups : Amino group (-NH2), Nitrile group (-C≡N), Dichlorophenyl group.

The presence of these functional groups allows for various interactions with biomolecules, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its efficacy against various microbial strains. Preliminary studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific biochemical pathways. The dichlorophenyl group enhances lipophilicity, allowing better penetration into cellular membranes and interaction with intracellular targets.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : The compound may bind to specific enzymes involved in metabolic pathways, altering their activity.

- Modulation of Cellular Signaling : It may influence signaling pathways that regulate cell growth and apoptosis.

- Formation of Reactive Oxygen Species (ROS) : Some studies indicate that the compound can induce oxidative stress in cancer cells, leading to cell death.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available aromatic compounds.

- Reagents : Common reagents used include nitriles and amines.

- Reaction Conditions : The reactions are usually conducted under controlled temperatures to optimize yield.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile | C9H8Cl2N2 | 215.08 g/mol | Different chlorination pattern |

| (3R)-3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile | C9H8ClF N2 | 198.62 g/mol | Contains fluorine substituent |

| (3R)-3-Amino-3-(4-chlorophenyl)propanenitrile | C9H10ClN2 | 198.64 g/mol | Para-substituted phenyl ring |

This table illustrates how variations in substituents can influence the biological activity and chemical reactivity of similar compounds.

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL.

- Mechanistic studies revealed that the compound disrupts bacterial cell wall synthesis.

-

Anticancer Activity Assessment :

- In vitro studies on cancer cell lines showed a significant reduction in cell viability after treatment with varying concentrations of the compound.

- Flow cytometry analysis indicated that treated cells underwent apoptosis, confirming the compound's potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.